molecular formula C11H17NO B12994964 2-Amino-2-methyl-4-phenylbutan-1-ol

2-Amino-2-methyl-4-phenylbutan-1-ol

Cat. No.: B12994964
M. Wt: 179.26 g/mol
InChI Key: PQNNZYDVZYDDRS-UHFFFAOYSA-N
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Description

2-Amino-2-methyl-4-phenylbutan-1-ol is an organic compound with the molecular formula C10H15NO It is a chiral amino alcohol, which means it contains both an amino group (-NH2) and a hydroxyl group (-OH) attached to a carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Amino-2-methyl-4-phenylbutan-1-ol can be achieved through several synthetic routes. One common method involves the combination reaction of isobutene, chlorine, and methyl cyanide. The process includes the following steps:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves using cost-effective materials, fewer steps, and conditions that ensure high product purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-methyl-4-phenylbutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The amino group can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

Scientific Research Applications

2-Amino-2-methyl-4-phenylbutan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-2-methyl-4-phenylbutan-1-ol involves its interaction with molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biochemical pathways, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-methyl-1-propanol: Similar structure but lacks the phenyl group.

    4-Amino-2-methylbutan-2-ol: Similar structure but differs in the position of the amino and hydroxyl groups.

Uniqueness

2-Amino-2-methyl-4-phenylbutan-1-ol is unique due to the presence of both an amino group and a phenyl group, which imparts distinct chemical and biological properties. The phenyl group enhances its hydrophobic interactions, making it more suitable for certain applications compared to its analogs .

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

2-amino-2-methyl-4-phenylbutan-1-ol

InChI

InChI=1S/C11H17NO/c1-11(12,9-13)8-7-10-5-3-2-4-6-10/h2-6,13H,7-9,12H2,1H3

InChI Key

PQNNZYDVZYDDRS-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=CC=C1)(CO)N

Origin of Product

United States

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